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Compound of Interest

Compound Name: Methyl 2,3-dibromopropionate

Cat. No.: B161898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aziridines is a cornerstone of modern organic chemistry, providing access to a

class of strained heterocycles that are valuable intermediates in the synthesis of complex

nitrogen-containing molecules, including many pharmaceuticals. Among the various methods

for aziridination, the reaction of olefins with a nitrogen source and a bromine source offers a

direct and efficient route. This guide provides a detailed analysis of a one-pot synthesis of N-H

aziridine-2,2-dicarboxylates using diethyl dibromomalonate as the bromine source in a copper-

catalyzed reaction with olefins and ammonia.

While a direct comparative study of various dibromoesters under identical conditions is not

readily available in the current literature, this guide presents a comprehensive overview of the

highly efficient method employing diethyl dibromomalonate, based on published experimental

data. This serves as a benchmark for researchers exploring similar transformations.

Comparative Yield Analysis
The following table summarizes the yields of N-H aziridine-2,2-dicarboxylates obtained from the

reaction of various olefins with diethyl dibromomalonate and ammonia, catalyzed by copper(I)

iodide. The data is extracted from a study by Cui and Wang (2009), which demonstrates the

efficacy of this one-pot reaction.
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Entry Olefin Product Yield (%)

1 Styrene

Diethyl 3-

phenylaziridine-2,2-

dicarboxylate

85

2 4-Methylstyrene

Diethyl 3-(p-

tolyl)aziridine-2,2-

dicarboxylate

82

3 4-Methoxystyrene

Diethyl 3-(4-

methoxyphenyl)aziridi

ne-2,2-dicarboxylate

78

4 4-Chlorostyrene

Diethyl 3-(4-

chlorophenyl)aziridine

-2,2-dicarboxylate

88

5 4-Bromostyrene

Diethyl 3-(4-

bromophenyl)aziridine

-2,2-dicarboxylate

90

6 2-Chlorostyrene

Diethyl 3-(2-

chlorophenyl)aziridine

-2,2-dicarboxylate

75

7 Indene

Diethyl 1,1a,6,6a-

tetrahydroindeno[1,2-

b]azirine-1,1-

dicarboxylate

72

8 1-Octene

Diethyl 3-

hexylaziridine-2,2-

dicarboxylate

65

9 Cyclohexene

Diethyl 7-

azabicyclo[4.1.0]hepta

ne-7,7-dicarboxylate

70

Experimental Protocol

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following is a representative experimental protocol for the copper-catalyzed one-pot

synthesis of diethyl 3-phenylaziridine-2,2-dicarboxylate from styrene, diethyl dibromomalonate,

and ammonia.

Materials:

Styrene (1.0 mmol)

Diethyl dibromomalonate (1.2 mmol)

Aqueous ammonia (25-28 wt%, 2.0 mL)

Copper(I) iodide (CuI, 0.1 mmol)

Dichloromethane (CH₂Cl₂, 5.0 mL)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a sealed tube, add styrene (1.0 mmol), diethyl dibromomalonate (1.2 mmol), copper(I)

iodide (0.1 mmol), and dichloromethane (5.0 mL).

Cool the mixture to 0 °C in an ice bath.

Slowly add aqueous ammonia (2.0 mL) to the mixture with stirring.

Seal the tube and allow the reaction mixture to warm to room temperature.

Stir the reaction mixture at room temperature for 12 hours.

After the reaction is complete (monitored by TLC), dilute the mixture with water (10 mL) and

extract with dichloromethane (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl

acetate = 10:1) to afford the desired diethyl 3-phenylaziridine-2,2-dicarboxylate.

Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and a plausible logical

relationship for the one-pot aziridination reaction.

Reactants:
- Olefin

- Diethyl Dibromomalonate
- Aqueous Ammonia

- CuI Catalyst

Reaction Vessel
(Sealed Tube, CH₂Cl₂)
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- 0 °C to Room Temperature

- 12 hours

Aqueous Workup
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Column Chromatography

Purified Aziridine Product

Click to download full resolution via product page

General Experimental Workflow
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Logical Reaction Pathway

Discussion
The copper-catalyzed reaction of olefins with diethyl dibromomalonate and ammonia provides

an efficient and direct route to N-H aziridine-2,2-dicarboxylates. The reaction proceeds with

good to excellent yields for a variety of electronically diverse styrenes, as well as for other

cyclic and acyclic olefins. The use of an inexpensive copper catalyst and readily available

starting materials makes this method attractive for synthetic applications.
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The proposed mechanism likely involves the in-situ formation of a bromoamine species from

diethyl dibromomalonate and ammonia, which is then activated by the copper catalyst. This is

followed by the addition to the olefin and subsequent intramolecular cyclization to form the

aziridine ring. The specific role of the ester group in the dibromoester on the reaction yield is an

area that warrants further investigation. Factors such as the steric bulk and electronic effects of

the ester moiety could influence the rate and efficiency of the reaction. While this guide focuses

on diethyl dibromomalonate due to the availability of comprehensive data, future comparative

studies with other dibromoesters, such as dimethyl or di-tert-butyl dibromomalonate, would be

invaluable to the scientific community for optimizing this useful transformation.

To cite this document: BenchChem. [A Guide to Copper-Catalyzed Aziridination: Yield
Analysis of Diethyl Dibromomalonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161898#comparative-yield-analysis-of-aziridination-
using-different-dibromoesters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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